![molecular formula C26H31ClN6O2 B12507658 N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide](/img/structure/B12507658.png)

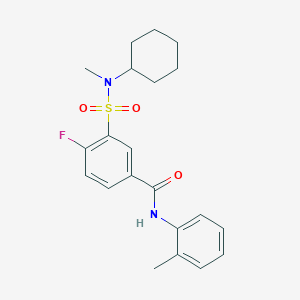

N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

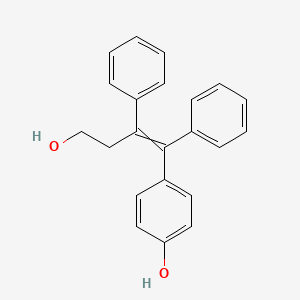

N-[7-cloro-1-[1-[4-(dimetilamino)but-2-enoyl]azepan-3-il]benzimidazol-2-il]-2-metilpiridina-4-carboxamida es un compuesto novedoso conocido por sus potentes efectos inhibitorios sobre ciertas mutaciones oncogénicas y resistentes del receptor del factor de crecimiento epidérmico (EGFR). Este compuesto ha mostrado una promesa significativa en el tratamiento de cánceres de pulmón de células no pequeñas (NSCLC) con mutaciones específicas del EGFR .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Las condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de este compuesto probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para asegurar que el producto final cumpla con los estrictos estándares de calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

N-[7-cloro-1-[1-[4-(dimetilamino)but-2-enoyl]azepan-3-il]benzimidazol-2-il]-2-metilpiridina-4-carboxamida experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede modificar los grupos funcionales del compuesto, alterando potencialmente su actividad biológica.

Reducción: Esta reacción se puede usar para reducir grupos funcionales específicos, como los grupos nitro, a aminas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones generalmente implican temperaturas controladas, niveles de pH específicos y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas .

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la reducción podría producir derivados de amina. Las reacciones de sustitución podrían dar lugar a una amplia gama de compuestos modificados con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

N-[7-cloro-1-[1-[4-(dimetilamino)but-2-enoyl]azepan-3-il]benzimidazol-2-il]-2-metilpiridina-4-carboxamida tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los efectos de diversas modificaciones químicas sobre la actividad biológica.

Biología: Investigado por sus interacciones con proteínas celulares y sus efectos sobre las vías de señalización celular.

Medicina: Explorado como un posible agente terapéutico para tratar cánceres con mutaciones específicas del EGFR.

Mecanismo De Acción

El compuesto ejerce sus efectos uniéndose covalentemente a mutaciones específicas en el EGFR, como L858R y T790M. Esta unión inhibe la actividad quinasa del receptor, previniendo la señalización descendente que promueve la proliferación y supervivencia de las células cancerosas. Los objetivos moleculares incluyen el sitio de unión al ATP del EGFR, y las vías involucradas son principalmente las relacionadas con el crecimiento y la supervivencia celular .

Comparación Con Compuestos Similares

Compuestos Similares

Gefitinib: Otro inhibidor del EGFR utilizado en el tratamiento del NSCLC.

Erlotinib: Similar al gefitinib, se utiliza para tratar el NSCLC y el cáncer de páncreas.

Afatinib: Un inhibidor irreversible del EGFR utilizado para el NSCLC con mutaciones específicas.

Singularidad

N-[7-cloro-1-[1-[4-(dimetilamino)but-2-enoyl]azepan-3-il]benzimidazol-2-il]-2-metilpiridina-4-carboxamida es único debido a su capacidad para inhibir selectivamente tanto las mutaciones oncogénicas como las resistentes del EGFR mientras se preserva el EGFR de tipo salvaje. Esta selectividad reduce el riesgo de toxicidades limitantes de la dosis y mejora su potencial terapéutico .

Propiedades

Fórmula molecular |

C26H31ClN6O2 |

|---|---|

Peso molecular |

495.0 g/mol |

Nombre IUPAC |

N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide |

InChI |

InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35) |

Clave InChI |

IOMMMLWIABWRKL-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12507600.png)

![2-{1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-4-(2,3-dihydro-1H-1,2,4-triazol-3-ylmethyl)-3-(4-fluorophenyl)morpholine](/img/structure/B12507630.png)

![2-[2-(2-{2-[(1-acetylpyrrolidin-2-yl)formamido]-3-(1H-imidazol-4-yl)propanamido}-3-hydroxypropanamido)-3-sulfanylpropanamido]succinamide](/img/structure/B12507635.png)

![2-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)indene-1,3-dione](/img/structure/B12507640.png)

![6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B12507666.png)